2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
Preparation Methods
The synthesis of 2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation of 2-chloro-5-fluoroaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the imine bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a reagent for studying imine formation and reactivity . In biology, it is used in proteomics research to study protein interactions and modifications .
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors . The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}-6-ethoxyphenol include other imine-containing phenols, such as 2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol and 2-{(E)-[(2-fluorophenyl)imino]methyl}-6-ethoxyphenol . These compounds share structural similarities but differ in their substituents, which can influence their reactivity and applications . The presence of both chloro and fluoro groups in this compound makes it unique and potentially more versatile in research applications .
Properties
IUPAC Name |
2-[(2-chloro-5-fluorophenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(17)6-7-12(13)16/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLIDWJXVSEIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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